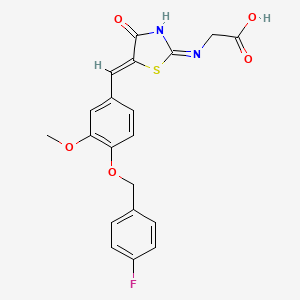
(Z)-2-((5-(4-((4-fluorobenzyl)oxy)-3-methoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-((5-(4-((4-fluorobenzyl)oxy)-3-methoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)acetic acid is a useful research compound. Its molecular formula is C20H17FN2O5S and its molecular weight is 416.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-2-((5-(4-((4-fluorobenzyl)oxy)-3-methoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)acetic acid is a complex compound featuring a thiazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be broken down into key structural components:
- Thiazole Ring : A five-membered heterocyclic structure that contributes to the compound's biological activity.
- Fluorobenzyl Group : Enhances lipophilicity, potentially affecting interaction with biological targets.
- Methoxy and Benzylidene Substituents : These groups may influence the compound's reactivity and biological profile.
Biological Activity
Research indicates that compounds with thiazole moieties exhibit a wide range of biological activities including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects . The specific activities of this compound have not been extensively documented in the literature; however, similar thiazole derivatives have shown significant pharmacological effects.
Antimicrobial Activity
Thiazole derivatives have been reported to possess antimicrobial properties. For instance:
- Bacterial Inhibition : Studies on related thiazole compounds indicate moderate to strong antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli .
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| Thiazole Derivative A | Staphylococcus aureus | Moderate |
| Thiazole Derivative B | E. coli | Strong |
Antitumor Activity
Thiazoles are also recognized for their potential in cancer therapy. Research has shown that certain thiazole-containing compounds can inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and apoptosis .
Case Studies
- Antibacterial Efficacy : A study evaluated a series of thiazole derivatives against Mycobacterium smegmatis, revealing that specific modifications to the thiazole ring significantly enhanced antibacterial activity .
- Anticancer Potential : In vitro studies demonstrated that thiazole derivatives could inhibit cancer cell lines by inducing apoptosis through mitochondrial pathways. The presence of substituents like fluorobenzyl groups was noted to enhance the potency of these compounds .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. The incorporation of various functional groups allows for the tuning of biological activity:
- Initial Synthesis : Starting from commercially available precursors, the synthesis involves condensation reactions followed by cyclization to form the thiazole ring.
- Functional Group Modification : Post-synthetic modifications can introduce or alter substituents to enhance biological activity.
Eigenschaften
IUPAC Name |
2-[[(5Z)-5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O5S/c1-27-16-8-13(9-17-19(26)23-20(29-17)22-10-18(24)25)4-7-15(16)28-11-12-2-5-14(21)6-3-12/h2-9H,10-11H2,1H3,(H,24,25)(H,22,23,26)/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNGDYPAZLEDNQ-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NCC(=O)O)S2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NCC(=O)O)S2)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














